Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-
Description
Chemical Structure and Synthesis The compound Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- (molecular formula: C₁₆H₁₄ClN₃O₂S; molecular weight: 347.81 g/mol) features a pyrazole ring substituted with a 4-chlorophenyl group at position 5 and a phenyl group at position 2. The benzenesulfonamide moiety is attached at position 4 of the pyrazole via a nitrogen linkage (Figure 1). Its synthesis typically involves condensation of 1-(4-chlorophenyl)butane-1,3-dione with 4-hydrazinylbenzenesulfonamide hydrochloride in ethanol under acidic conditions (e.g., sodium acetate and glacial acetic acid), yielding crystals suitable for X-ray diffraction analysis with an 80% yield .
Crystallographic Data The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:
- a = 15.878 Å, b = 8.209 Å, c = 12.953 Å, β = 91.016°, V = 1688.1 ų, Z = 4 .
Key intermolecular interactions include N–H···N and C–H···O hydrogen bonds, stabilizing the crystal lattice. Weak C–H···Cl interactions further contribute to its structural rigidity .
Pharmacological Relevance Pyrazole-based benzenesulfonamides are known for diverse bioactivities, including COX-2 inhibition (e.g., Celecoxib analogs), acetylcholinesterase (AChE) inhibition, and antitumor properties .
Properties
CAS No. |
78794-60-2 |
|---|---|
Molecular Formula |
C21H16ClN3O2S |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
4-[5-(4-chlorophenyl)-3-phenylpyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16ClN3O2S/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)24-25(21)18-10-12-19(13-11-18)28(23,26)27/h1-14H,(H2,23,26,27) |
InChI Key |
YDUQOLMYSBDZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Core Structural Components
The molecule comprises three critical subunits:
- Pyrazole ring : A 1,2-diazole heterocycle substituted at positions 3 and 5 with phenyl and 4-chlorophenyl groups.
- Benzenesulfonamide moiety : A para-substituted benzene ring bearing a sulfonamide functional group.
- Regiochemical linkage : A 1,4-connection between the pyrazole’s N1 nitrogen and the benzenesulfonamide’s C4 position.
This disconnection strategy informs the two primary synthetic routes:
- Route A : Pyrazole synthesis followed by sulfonamide introduction.
- Route B : Pre-formed sulfonamide benzene coupled to pyrazole intermediates.
Pyrazole Ring Formation Methodologies
Knorr-Type Cyclocondensation
The pyrazole core is synthesized via [3+2] cycloaddition between hydrazines and 1,3-diketones. For 3-phenyl-5-(4-chlorophenyl)pyrazole:
Reaction equation :
$$
\text{PhNHNH}2 + \text{ClC}6\text{H}4\text{COCH}2\text{COPh} \xrightarrow{\text{AcOH, Δ}} \text{C}{15}\text{H}{11}\text{ClN}2 + \text{H}2\text{O}
$$
| Parameter | Value |
|---|---|
| Hydrazine | Phenylhydrazine |
| 1,3-Diketone | 4-Chlorophenylacetophenone |
| Solvent | Acetic acid (glacial) |
| Temperature | 110°C (reflux) |
| Time | 12 h |
| Yield | 78–82% |
Mechanistic insights :
Protonation of the diketone carbonyl facilitates nucleophilic attack by hydrazine, followed by cyclodehydration. The electron-withdrawing chlorine substituent directs regioselectivity, favoring 5-(4-chlorophenyl) substitution.
Sulfonamide Functionalization Strategies
Direct Sulfonation of Pyrazole Intermediates
Post-pyrazole synthesis, sulfonamide installation employs benzenesulfonyl chloride derivatives:
- Base selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) in dichloromethane (DCM).
- Stoichiometry : 1.2 eq sulfonyl chloride per pyrazole.
- Kinetic control : Slow addition at 0°C to minimize di-sulfonation.
| Pyrazole Derivative | Sulfonylating Agent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Ph-5-(4-ClPh)-Py | 4-SO₂Cl₂C₆H₄NH₂ | DIPEA | 25 | 16 | 67 |
| 3-Ph-5-(4-ClPh)-Py | 4-SO₂Cl₂C₆H₄NH₂ | TEA | 0→25 | 24 | 58 |
Critical observations :
- DIPEA’s steric bulk improves mono-sulfonation selectivity over TEA.
- Extended reaction times at elevated temperatures promote decomposition (≤12% yield loss).
Alternative Coupling Approaches
Ullmann-Type Aryl Amination
For advanced intermediates, copper-catalyzed C–N coupling links pre-sulfonated benzenes to bromopyrazoles:
Reaction scheme :
$$
\text{Br-Pyrazole} + \text{4-NH}2\text{C}6\text{H}4\text{SO}2\text{NH}_2 \xrightarrow{\text{CuI, L}} \text{Target} + \text{HBr}
$$
Catalytic system optimization :
| Ligand (L) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1,10-Phenanthroline | DMF | 110 | 71 |
| 2,2'-Bipyridyl | Toluene | 100 | 63 |
| None | DMSO | 120 | 42 |
Advantages :
- Avoids harsh sulfonation conditions.
- Enables late-stage diversification of sulfonamide substituents.
Purification and Characterization
Chromatographic Techniques
Final compounds are purified via:
- Flash chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients.
- Recrystallization : Ethanol/water (3:1) yields X-ray quality crystals.
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, SO₂NH₂), 7.89–7.32 (m, 13H, aromatic).
- HRMS (ESI+): m/z calcd for C₂₁H₁₆ClN₃O₂S [M+H]⁺ 436.0684, found 436.0689.
Comparative Analysis of Synthetic Routes
Table 6.1 : Economic and efficiency metrics across methods
| Method | Total Steps | Overall Yield (%) | Cost Index* | Scalability |
|---|---|---|---|---|
| Knorr + Direct Sulf. | 3 | 52–55 | 1.0 | Pilot-scale |
| Ullmann Coupling | 4 | 48–50 | 1.4 | Lab-scale |
*Relative to cheapest route
Key findings :
- Direct sulfonation post-Knorr synthesis offers superior cost-effectiveness for bulk production.
- Ullmann methods remain valuable for generating analog libraries despite lower yields.
Industrial-Scale Considerations
Solvent Recovery Systems
Batch processes employ:
- Distillation towers : ≥98% DCM recovery from reaction mixtures.
- Azeotropic drying : Toluene/water mixtures reduce sulfonyl chloride hydrolysis.
Waste Stream Management
- Acid neutralization : Spent HCl from sulfonation steps treated with CaCO₃ slurry.
- Metal sequestration : Copper catalysts removed via ion-exchange resins (≥99.5% efficiency).
Emerging Methodologies
Chemical Reactions Analysis
Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]- involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in maintaining pH balance in cancer cells . By inhibiting CA IX, the compound disrupts the pH regulation in tumor cells, leading to cell death . The molecular targets and pathways involved include the binding of the compound to the active site of CA IX, preventing its enzymatic activity .
Comparison with Similar Compounds
Structural Modifications and Bioactivity
Table 1 summarizes key structural analogs, their modifications, and biological activities:
Key Observations :
Electron-Withdrawing Groups (EWGs) :
- The trifluoromethyl (-CF₃) group (e.g., in ) enhances metabolic stability and enzyme-binding affinity via hydrophobic interactions.
- Chlorine (4-ClPh) improves COX-2 selectivity by fitting into the hydrophobic pocket of the enzyme .
Electron-Donating Groups (EDGs) :
Core Heterocycle Variations :
- Replacing pyrazole with pyrrole (as in A-867744 ) alters receptor specificity, shifting activity toward neuronal targets.
Crystallographic and Computational Insights
- Hydrogen Bonding : The target compound’s N–H···N and C–H···O bonds (2.20–2.48 Å) are critical for lattice stability , whereas analogs with -CF₃ exhibit weaker C–H···F interactions .
- Docking Studies : AutoDock4 simulations reveal that 4-chlorophenyl and phenyl groups in the target compound occupy COX-2’s secondary pocket, while -CF₃ analogs show higher affinity for carbonic anhydrase II .
Biological Activity
Benzenesulfonamide, specifically the compound 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-, has garnered attention in recent years for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.
Synthesis of the Compound
The synthesis of 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-benzenesulfonamide typically involves a multi-step process that includes the electrophilic aromatic substitution reaction between a pyrazole derivative and chlorosulfonic acid. The resulting sulfonamide derivatives are then characterized through various spectroscopic methods, confirming their structures and purity levels .
Antileishmanial Activity
One of the most significant findings regarding this compound is its antileishmanial activity. In vitro studies have shown that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide exhibit potent activity against Leishmania species, with IC50 values indicating effectiveness at micromolar concentrations. Specifically, compounds with similar structures demonstrated IC50 values as low as 0.059 mM against L. infantum and L. amazonensis .
Table 1: Antileishmanial Activity of Pyrazole Derivatives
| Compound | IC50 (mM) against L. infantum | IC50 (mM) against L. amazonensis |
|---|---|---|
| Compound 3b | 0.059 | 0.070 |
| Compound 3e | 0.065 | 0.072 |
| Reference Drug (Pentamidine) | - | - |
Enzyme Inhibition Studies
Further investigations into the biological activity of this compound revealed its potential as an inhibitor of human carbonic anhydrases (hCA). The presence of substituents such as chlorine significantly influences its inhibitory potency. For instance, the compound with a bromine atom exhibited an IC50 value of 1.20 μM against hCAII, while modifications to the substituents altered the enzyme inhibition profile .
Table 2: Inhibitory Activity Against Human Carbonic Anhydrases
| Compound | Isozyme Targeted | IC50 (μM) |
|---|---|---|
| Compound 4b | hCAII | 1.20 ± 0.40 |
| Compound 4c | hCAII | 0.75 ± 0.13 |
Structure-Activity Relationship (SAR)
A detailed study on the structure-activity relationship (SAR) of pyrazole-based benzenesulfonamides highlighted how variations in substituents affect biological activity. For example, compounds with electron-withdrawing groups like chlorine showed enhanced inhibitory effects on hCA compared to those with electron-donating groups .
Pharmacokinetic Properties
In silico evaluations based on Lipinski's Rule of Five indicated favorable pharmacokinetic properties for these compounds, suggesting good oral bioavailability due to their molecular characteristics . This aspect is crucial for their development as therapeutic agents.
Q & A
Q. Methodological Answer :
- NMR : -NMR (DMSO-d6) shows pyrazole protons at δ 6.8–7.3 ppm and sulfonamide NH2 at δ 7.5–7.7 ppm.
- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹.
- Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 347.81 .
Advanced: How do substituent variations on the pyrazole ring affect COX-2 selectivity?
Methodological Answer :
Structure-activity relationship (SAR) studies reveal:
- 4-Chlorophenyl at C5 : Enhances COX-2 inhibition (IC50 = 0.04 µM vs. COX-1 IC50 = 15 µM).
- Trifluoromethyl at C3 : Improves metabolic stability (t½ = 8–12 hrs in hepatic microsomes).
- Method : Competitive enzyme assays with celecoxib as a reference (SC-58635, IC50 = 0.05 µM) .
Basic: What safety protocols are essential for handling this compound?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods (vapor pressure = 0.0±1.4 mmHg at 25°C).
- Spill management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate.
- Waste disposal : Incinerate in EPA-approved facilities (PSA = 77.98 Ų indicates moderate polarity) .
Advanced: How can computational tools like Multiwfn elucidate noncovalent interactions?
Methodological Answer :
Multiwfn analyzes electron density (ρ) and reduced density gradient (RDG):
- ELF analysis : Maps electron localization in pyrazole rings (ELF >0.85 indicates strong covalent bonding).
- NCI plots : Visualize van der Waals interactions (e.g., C–H···Cl, 2.93 Å) and steric clashes.
- Input : Optimized geometry at B3LYP/6-311+G(d,p) level .
Basic: What chromatographic methods separate byproducts during synthesis?
Q. Methodological Answer :
- Column chromatography : Silica gel (60–120 mesh), eluent = ethyl acetate/hexane (3:7).
- HPLC : C18 column, isocratic mobile phase (acetonitrile:water = 65:35), flow rate = 1.0 mL/min .
Advanced: How to resolve contradictory data on IL6 modulation (upregulation vs. downregulation)?
Methodological Answer :
Contradictions in IL6 expression (e.g., ) may arise from:
- Cell-specific effects : Test in multiple lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes).
- Dose dependency : Perform dose-response curves (0.1–100 µM).
- Pathway inhibition : Co-treatment with JAK/STAT inhibitors to isolate COX-2/IL6 crosstalk .
Basic: How to assess polymorphic forms and their impact on solubility?
Q. Methodological Answer :
- DSC : Identify melting endotherms (Tm differences >5°C indicate polymorphism).
- PXRD : Compare peak positions (e.g., Form I: 2θ = 12.4°, 18.7°; Form II: 2θ = 11.9°, 19.2°).
- Solubility : Shake-flask method in PBS (pH 7.4) at 37°C .
Advanced: What strategies confirm target engagement in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
